molecular formula C14H18O5 B3318602 5,7,8-Trimethoxy-2,2-dimethylchroman-4-one CAS No. 100972-76-7

5,7,8-Trimethoxy-2,2-dimethylchroman-4-one

Cat. No.: B3318602
CAS No.: 100972-76-7
M. Wt: 266.29 g/mol
InChI Key: MIQAVZNJGICWJG-UHFFFAOYSA-N
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Description

5,7,8-Trimethoxy-2,2-dimethylchroman-4-one (CID 4130927) is a synthetic chroman-4-one derivative with the molecular formula C14H18O5 . Chroman-4-one is a privileged heterobicyclic scaffold in medicinal chemistry, serving as a fundamental building block for isolating, designing, and synthesizing novel lead compounds . The absence of a C2-C3 double bond, a minor structural difference from chromones, is associated with significant and diverse biological activities . Researchers value this class of compounds for its broad pharmacological potential. Chroman-4-one analogs have demonstrated a wide spectrum of bioactivities in scientific studies, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . For instance, recent research highlights the antimicrobial efficacy of certain chroman-4-one derivatives against pathogenic Candida species, with molecular modeling suggesting potential mechanisms involving the inhibition of key fungal proteins like cysteine synthase, HOG1 kinase, and FBA1 . In anticancer research, various synthetic chroman-4-one and flavanone analogs have shown potent cytotoxic and antiproliferative activities against a range of human cancer cell lines, making the chromanone template a subject of considerable interest for developing new therapeutic agents . This product is sold for research use only (RUO) and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility to confirm product identity and/or purity. For detailed specifications, please refer to the available certificates of analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7,8-trimethoxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2)7-8(15)11-9(16-3)6-10(17-4)12(18-5)13(11)19-14/h6H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQAVZNJGICWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=C(C=C2OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100972-76-7
Record name 2,2-DIMETHYL-5,7,8-TRIMETHOXY-4-CHROMANONE
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Synthetic Chemistry of 5,7,8 Trimethoxy 2,2 Dimethylchroman 4 One and Its Analogues

Total Synthesis Approaches for 5,7,8-Trimethoxy-2,2-dimethylchroman-4-one

The total synthesis of this compound, while not extensively documented as a singular target, can be effectively planned based on established synthetic routes for analogous 2,2-dimethylchroman-4-ones. researchgate.netnih.gov These strategies typically rely on the cyclization of a phenolic precursor with a suitable four-carbon component.

Retrosynthetic analysis is a method of deconstructing a target molecule into simpler, commercially available starting materials to plan a synthesis. amazonaws.comyoutube.com For this compound, the most logical retrosynthetic disconnection breaks the heterocyclic ring through a Friedel-Crafts-type reaction.

This primary disconnection reveals two key intermediates:

A highly substituted phenolic compound, specifically 3,4,5-trimethoxyphenol (B152058).

A C4 building block, typically 3,3-dimethylacrylic acid or its more reactive derivative, 3,3-dimethylacryloyl chloride. researchgate.net

The synthesis would therefore involve an acid-catalyzed condensation and cyclization of these two precursors. The preparation of the requisite 3,4,5-trimethoxyphenol itself represents a secondary synthetic challenge, often starting from simpler phenolic structures. This general approach, reacting a substituted phenol (B47542) with 3,3-dimethylacrylic acid in the presence of a Lewis acid, is a common and effective method for creating the 2,2-dimethylchroman-4-one (B181875) core structure. researchgate.netescholarship.org

Stereoselectivity is a critical consideration in the synthesis of many chiral natural products and pharmaceuticals. However, for the target molecule, this compound, the C2 position is achiral due to the presence of two identical methyl substituents. Consequently, stereoselective control at this position is not a factor in its synthesis.

In the broader context of chromanone synthesis, where the C2 position may be substituted with different groups, stereoselectivity becomes paramount. Strategies to achieve this include diastereoselective synthesis of highly substituted chromen-4-ones through cascade reactions beilstein-journals.org and the resolution of enantiomers using chiral high-performance liquid chromatography (HPLC). acs.org For instance, the synthesis of certain 2-methylchromanone derivatives has been shown to proceed with a direct transfer of chirality from the starting material to the product under specific palladium-catalyzed conditions. rsc.org

General Synthetic Methodologies for Chromanone Scaffold Construction

The chroman-4-one framework is a privileged structure in medicinal chemistry, and numerous methods have been developed for its construction. rsc.org These range from classical condensation reactions to modern transition-metal-catalyzed cyclizations.

The formation of the chromanone ring is the key step in these syntheses, with several powerful cyclization reactions available to organic chemists.

Palladium-Catalyzed Intramolecular Cyclization : Transition metal catalysis, particularly with palladium, offers mild and efficient routes to heterocycles. divyarasayan.orgnih.gov A notable method for chromanone synthesis is a palladium(II)-catalyzed Wacker-type oxidative cyclization. This reaction transforms easily prepared starting materials into 2-methylchromanones under mild conditions and proceeds through an unusual 1,5-hydride shift from an alkyl group to the palladium center. rsc.orglookchem.com Other palladium-catalyzed methods include carbonylative cyclizations that introduce a carbonyl group while forming the ring system. rsc.org

Kabbe Condensation : The Kabbe condensation is a classic and effective method for synthesizing 2,2-dialkyl and 2-spiro-chroman-4-ones. researchgate.net The reaction typically involves the condensation of a phenol with an α,β-unsaturated carboxylic acid. Recent advancements include the development of an organocatalyzed Kabbe condensation using a bifunctional catalyst, which allows the reaction to proceed with high yields at room temperature, avoiding the harsh conditions of traditional methods. researchgate.net As an alternative to the Kabbe condensation, a Mukaiyama aldol (B89426) reaction followed by an acid-catalyzed ring closure can also be employed to yield chromanones. acs.org

ReactionDescriptionCatalysts/ReagentsKey Features
Palladium-Catalyzed Wacker-Type Cyclization An oxidative cyclization to form 2-methylchromanones from o-allylphenols. rsc.orglookchem.comPd(OAc)₂, O₂Proceeds via a 1,5-hydride alkyl to palladium migration; allows for chirality transfer. rsc.orglookchem.com
Kabbe Condensation Condensation of a phenol with an α,β-unsaturated acid to form 2,2-disubstituted chromanones. researchgate.netLewis acids (e.g., BF₃·Et₂O), or organocatalysts (e.g., pyrrolidine-butanoic acid). researchgate.netA direct method for constructing the chromanone ring; organocatalytic versions offer milder conditions. researchgate.net
Intramolecular Friedel-Crafts Acylation Cyclization of 3-phenoxypropanoic acids, often generated in situ, to form the chromanone ring. researchgate.netPolyphosphoric acid (PPA), TfOH/TFA researchgate.netA widely used, powerful method for forming aromatic ketone systems.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. fiveable.meimperial.ac.uk This allows for the late-stage modification of molecules to create a diverse range of analogs. For chromanones, FGI can be applied to modify substituents on either the aromatic ring or the heterocyclic pyranone ring.

Common interconversions include:

Alkylation/Dealkylation : Methoxy (B1213986) groups on the aromatic ring, such as those in the target molecule, can be cleaved (demethylated) to reveal hydroxyl groups, often using reagents like boron tribromide (BBr₃). Conversely, hydroxyl groups can be easily converted to methoxy groups (methylated) using reagents like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base.

Modifications at C3 : The C3 position, adjacent to the carbonyl group, is amenable to various transformations. For example, 3-fluorochromones can be synthesized from enamino ketones using the fluorinating agent Selectfluor. organic-chemistry.org Similarly, 3-hydroxychromones can be prepared through lipase-mediated oxidative cyclization of o-hydroxyphenyl enaminones. tandfonline.com

Preparation of Structurally Modified Chromanones and Hybrid Molecules

Building upon the core chromanone scaffold, researchers have developed syntheses for structurally diverse analogs and hybrid molecules that combine the chromanone motif with other bioactive pharmacophores. nih.gov

The synthesis of structurally unique natural products like Chromanone A, which features a C-3 functionalization and a C-2 hydroxymethyl group, highlights the modularity of chromone (B188151) synthesis. Its total synthesis was achieved through key steps including a selective Friedel-Crafts acylation and an iodine/DMSO-mediated aerobic oxidation of a methyl group at the C-2 position. nih.gov Other modifications include the synthesis of 2-alkyl-substituted chromanones using microwave-assisted base-mediated aldol condensations. acs.org

Furthermore, the chromanone scaffold has been integrated into larger, more complex structures to create hybrid molecules. These are often designed to interact with multiple biological targets. A prominent strategy for creating these hybrids is the 1,3-dipolar cycloaddition reaction. This powerful reaction has been used to fuse the chromanone structure with other heterocyclic systems, leading to novel molecular architectures such as chromanone-fused 3,3′-pyrrolidinyl-dispirooxindoles tandfonline.com and spiroquinoxalinopyrrolidine-embedded chromanone hybrids nih.gov.

Modified/Hybrid Chromanone TypeSynthetic MethodKey Features
Chromanone A (3-substituted-2-hydroxymethyl chromone) Multi-step total synthesis involving Friedel-Crafts acylation and I₂/DMSO oxidation. nih.govAccess to a rare, naturally occurring chromone substitution pattern. nih.gov
2-Alkyl-Substituted Chromanones Microwave-assisted aldol condensation of a 2'-hydroxyacetophenone (B8834) and an aldehyde. acs.orgRapid and efficient synthesis of a library of analogs with varied C2 substituents. acs.org
Chromanone-Fused Spiro-oxindoles Three-component 1,3-dipolar cycloaddition reaction. tandfonline.comCreates highly complex scaffolds with multiple stereocenters in a single step. tandfonline.com
Spiroquinoxalinopyrrolidine-Chromanone Hybrids Multicomponent 1,3-dipolar cycloaddition reaction. nih.govFuses three distinct heterocyclic units into a single drug-like molecule. nih.gov

Synthesis of Spirochromanone Derivatives

The synthesis of spiro compounds, characterized by two rings sharing a single atom, from chroman-4-ones has been an area of active research. These three-dimensional structures are of significant interest due to their potential to interact with biological targets in unique ways. Several synthetic methodologies have been developed to construct spirochromanone derivatives, often involving cycloaddition reactions or tandem processes.

One prominent approach is the [4+2] cycloaddition reaction. For instance, (E)-3-arylidene-4-chromanones can react with a 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) tetrafluoroborate (B81430) salt to yield spiro[4-aryl-5-hydroxy-2-(1-isoquinolinyl)-5-phenyl-4,5-dihydro-3H-pyrrole-3,3'-3H-chroman-4'-ones] with good regioselectivity. researchgate.net Although this example does not start with the specific 5,7,8-trimethoxy substitution, the methodology is broadly applicable to 3-arylidene-4-chromanones, which can be derived from the parent chromanone.

Another powerful method for constructing spiroheterocycles is the 1,3-dipolar cycloaddition. Azomethine ylides, generated in situ from the decarboxylation of isatin (B1672199) and an amino acid like sarcosine (B1681465), can react with (E)-3-arylidene-4-chromanones to form novel dispiropyrrolidinyl derivatives. derpharmachemica.com This reaction proceeds with high regioselectivity. For example, the reaction of (E)-3-benzylidenechroman-4-one with isatin and sarcosine yields 1-N-methyl-spiro[2.3']oxindole-spiro3.3''-4-phenyl pyrrolidine (B122466). derpharmachemica.com The extension of this methodology to 5,7,8-trimethoxy-substituted chromanones could provide access to a diverse range of complex spirocyclic systems.

Furthermore, the synthesis of spiro[chromane-3,1'-cyclopropane]-4-one-2'-carboxylates has been reported, highlighting another avenue for creating spirocyclic chromanones. researchgate.net Additionally, the reaction of 2,4-dihydroxyacetophenone with cycloketones in the presence of pyrrolidine can lead to the formation of 2-spiro-4-chromanones, which after deprotection yield the desired spiro compounds. acs.org This approach could potentially be adapted for the synthesis of spiro derivatives of this compound. The synthesis of spirocyclic chromane (B1220400) derivatives as potential treatments for prostate cancer has also been explored, underscoring the pharmacological relevance of this structural motif. nih.gov

The following table summarizes some of the key synthetic approaches to spirochromanones:

Reaction TypeReactantsProduct TypeReference
[4+2] Cycloaddition(E)-3-Arylidene-4-chromanones, Reissert saltSpiro[pyrrole-chromanone] researchgate.net
1,3-Dipolar Cycloaddition(E)-3-Arylidene-4-chromanones, Isatin, SarcosineDispiro[oxindole-pyrrolidine-chromanone] derpharmachemica.com
Michael Addition/Cyclization2,4-Dihydroxyacetophenone, Cycloketones2-Spiro-4-chromanones acs.org

Introduction of Diverse Substituents at Aromatic and Heterocyclic Ring Positions

The functionalization of the this compound scaffold at both the aromatic and heterocyclic rings is crucial for fine-tuning its physicochemical and biological properties. A variety of synthetic methods have been employed to introduce a wide range of substituents.

Aromatic Ring Substitution:

The electron-rich nature of the aromatic ring in this compound makes it amenable to electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these reactions can be challenging due to the presence of multiple activating methoxy groups. Synthetic strategies often involve the use of starting materials with pre-installed functional groups that can be later modified. For instance, the synthesis of chroman-4-one derivatives with substituents at the 6- and 8-positions has been achieved using appropriately substituted 2'-hydroxyacetophenones in a one-step procedure involving a base-mediated aldol condensation with aldehydes, followed by microwave irradiation. nih.govacs.org This approach allows for the introduction of larger, electron-withdrawing groups, which have been found to be favorable for certain biological activities. nih.govacs.org

Heterocyclic Ring Substitution:

The heterocyclic ring of the chromanone scaffold offers several positions for modification, most notably at the C2 and C3 positions.

C2-Position: The introduction of substituents at the C2 position is often achieved through the condensation of a substituted phenol with an α,β-unsaturated acid or its equivalent. For the synthesis of 2,2-dimethylchroman-4-ones, 3,3-dimethylacrylic acid or its derivatives are commonly used. nih.gov The synthesis of 2-alkyl-chroman-4-ones can be accomplished by reacting 2'-hydroxyacetophenones with various aldehydes in a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition. nih.gov

C3-Position: The C3 position is a key site for introducing diversity. One common method is the Knoevenagel condensation of the chroman-4-one with an aldehyde to introduce an arylidene group at the C3 position, forming a 3-benzylidene-4-chromanone. derpharmachemica.com These intermediates can then undergo further reactions. For example, a series of 3-(O-R) substituted 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivatives were synthesized from p-hydroxybenzaldehyde and ethyl bromopyruvate. beilstein-journals.org The Horner-Wadsworth-Emmons olefination is another powerful tool for creating 3-methylidenechroman-4-ones. researchgate.net Furthermore, a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions has been developed for the synthesis of ester-containing chroman-4-ones, where an ester group is introduced at the C3 position. mdpi.com

The following table provides examples of substituent introduction at different positions of the chromanone ring:

PositionReaction TypeReagentsSubstituent IntroducedReference
C6, C8Aldol Condensation/oxa-Michael AdditionSubstituted 2'-hydroxyacetophenones, AldehydesAlkyl, Electron-withdrawing groups nih.govacs.org
C2Aldol Condensation/oxa-Michael Addition2'-Hydroxyacetophenones, AldehydesAlkyl chains nih.gov
C3Knoevenagel CondensationChroman-4-one, AldehydesArylidene derpharmachemica.com
C3Horner-Wadsworth-Emmons Olefination2-Substituted 3-diethoxyphosphorylchroman-4-one, FormaldehydeMethylidene researchgate.net
C3Cascade Radical Annulation2-(Allyloxy)arylaldehydes, OxalatesEster mdpi.com

Generation of Analog Libraries for Structure-Activity Relationship Studies

The systematic synthesis of analog libraries based on the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. These studies aim to understand how different structural modifications influence the biological activity of the compounds, guiding the design of more potent and selective molecules.

The generation of such libraries often involves combinatorial or parallel synthesis approaches, where a common core structure is reacted with a diverse set of building blocks. For instance, a library of substituted chroman-4-one and chromone derivatives was synthesized to explore their SAR as SIRT2 inhibitors. nih.govacs.org This study revealed that an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, were crucial for high potency. nih.govacs.org

Another example involves the synthesis of a series of 2H-chromene derivatives with modifications at five different positions to investigate their SAR as P2Y6 receptor antagonists. nih.gov This work highlighted the importance of halogen substitutions at the 6- and 8-positions for maintaining affinity. nih.gov

The synthesis of 2,2-dimethyl-chroman-based tamoxifen (B1202) analogs as anti-breast cancer agents also showcases the power of library generation for SAR. researchgate.net By creating a series of stereochemically flexible and constrained analogs, researchers were able to probe the impact of stereochemistry on antiproliferative activity. researchgate.net

The following table illustrates the types of analog libraries synthesized for SAR studies:

Core ScaffoldModificationsBiological Target/ActivityKey SAR FindingsReference
Chroman-4-one/ChromoneSubstituents at C2, C6, and C8 positionsSIRT2 InhibitionC2-alkyl chain (3-5 carbons) and C6/C8 electron-withdrawing groups enhance potency. nih.govacs.org
2H-ChromeneSubstituents at C2, C5, C6, C7, and C8 positionsP2Y6 Receptor AntagonismHalogen substitution at C6 and C8 is favorable for affinity. nih.gov
2,2-Dimethyl-chromanStereochemical variations and side chain modificationsAnti-breast cancerStereochemistry plays a crucial role in antiproliferative activity. researchgate.net
4-Chromanone (B43037) and Chalcone (B49325)Diverse aromatic and aliphatic substituentsAntibacterial Activity2-hydrophobic substituent and 5,7-dihydroxy groups on the chromanone enhance activity. acs.org

Molecular and Cellular Mechanisms of Action of 5,7,8 Trimethoxy 2,2 Dimethylchroman 4 One and Its Derivatives

Enzyme Modulation and Inhibition Kinetics

Chroman-4-one derivatives have been extensively studied as inhibitors of various enzymes, demonstrating a capacity to selectively target active sites and modulate catalytic functions. This inhibitory action is central to their potential applications in addressing a variety of pathological conditions.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease (AD), as it helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Chromone (B188151) and isochroman-4-one (B1313559) derivatives have emerged as potent inhibitors of these enzymes.

Research has demonstrated that the chromone scaffold is an advantageous framework for designing AChE inhibitors. tbzmed.ac.ir For instance, minimally substituted chromones like 3-cyanochromone (B1581749) and 7-amino-3-methylchromone have shown strong inhibitory activities against AChE, with IC50 values in the nanomolar range, comparable to the FDA-approved drug Donepezil. tbzmed.ac.irresearchgate.net Kinetic studies revealed a non-competitive inhibition mechanism, with these molecules binding near the peripheral anionic site (PAS) of the enzyme. tbzmed.ac.irresearchgate.net

Furthermore, novel isochroman-4-one derivatives synthesized from (±)-7,8-dihydroxy-3-methyl-isochroman-4-one have been identified as potent anti-AChE agents. nih.gov One such derivative, compound 10a [(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide], was found to be a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the PAS of AChE. nih.gov Similarly, a series of 3,4,5-trimethoxycinnamates, which share structural motifs with chromone derivatives, were evaluated for their cholinesterase inhibitory activity. Among them, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate displayed the highest activity against both AChE and BChE, acting as a mixed-type inhibitor. mdpi.com

Table 1: Cholinesterase Inhibition by Chromone and Isochroman-4-one Derivatives

Compound Target Enzyme IC50 Value Inhibition Type Source
3-Cyanochromone (CyC) AChE 85.12 ± 6.70 nM Non-competitive tbzmed.ac.irresearchgate.net
7-Amino-3-methylchromone (AMC) AChE 103.09 ± 11.90 nM Non-competitive tbzmed.ac.irresearchgate.net
Donepezil (Reference) AChE 74.13 ± 8.30 nM N/A tbzmed.ac.irresearchgate.net
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate AChE 46.18 µM Mixed mdpi.com
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate BChE 32.46 µM Mixed mdpi.com

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition is a therapeutic target for neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov Chroman-4-one derivatives have been identified as potent and selective MAO inhibitors. rsc.org

A study on C7-substituted chromanones revealed them to be remarkably potent and selective inhibitors of human MAO-B (hMAO-B). rsc.org Specifically, substitutions at the C7 position with halogen-substituted benzyloxy groups were favorable for MAO-B inhibition. rsc.org Compound 4f from this series was the most potent inhibitor, with an IC50 of 8.62 nM and over 11,627-fold selectivity for MAO-B over MAO-A. rsc.org

Another derivative, 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from the endogenous lichen fungus Daldinia fissa, was found to be a selective and reversible competitive inhibitor of MAO-B. nih.govresearchgate.net It exhibited an IC50 value of 3.23 µM for MAO-B, which was approximately four times more potent than its inhibition of MAO-A (IC50 = 13.97 µM). nih.govresearchgate.net Docking simulations suggest that the higher binding affinity of HMC for MAO-B is due to a hydrogen bond interaction with the Cys172 residue in the enzyme's active site, an interaction not observed with MAO-A. researchgate.net

Table 2: MAO Inhibition by Chroman-4-one Derivatives

Compound Target Enzyme IC50 Value Selectivity Index (SI) Source
5-hydroxy-2-methyl-chroman-4-one (HMC) MAO-B 3.23 µM ~4 (over MAO-A) nih.govresearchgate.net
5-hydroxy-2-methyl-chroman-4-one (HMC) MAO-A 13.97 µM N/A nih.govresearchgate.net

Certain chromanone derivatives and related structures show inhibitory activity against various proteases, which are enzymes that break down proteins. These proteases are crucial for the lifecycle of pathogens and are implicated in various diseases.

Cruzain: This is the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas' disease, making it a key drug target. nih.govresearchgate.net While direct inhibition by 5,7,8-Trimethoxy-2,2-dimethylchroman-4-one is not specified, the development of nonpeptidic inhibitors for cruzain highlights the search for diverse chemical scaffolds. nih.gov The goal is to develop potent and selective inhibitors that can eradicate the parasite. nih.govnih.gov

Cathepsins: These are a group of proteases involved in various physiological processes, and their dysregulation is linked to diseases like osteoporosis and rheumatoid arthritis. nih.gov Cathepsin K, in particular, is a major target for osteoporosis treatment. Virtual screening algorithms have been employed to identify novel inhibitors of cathepsins K and S. nih.gov

Plasmepsin II: This is an aspartic protease used by the malaria parasite Plasmodium falciparum to degrade hemoglobin. nih.gov It is considered a novel target for antimalarial drugs. The crystal structure of plasmepsin II has been used to design selective, low molecular weight inhibitors that can block the growth of the parasite. nih.gov More recent research focuses on dual inhibitors targeting both Plasmepsin IX and X, which can disrupt multiple stages of the parasite's life cycle. nih.gov

Cytochrome P450 (CYP) Enzymes: These enzymes are central to the metabolism of a vast array of foreign compounds and endogenous molecules. researchgate.net Flavonoids, which share a core structure with chromanones, are known inhibitors of CYP enzymes, particularly those in the CYP1A subfamily (CYP1A1, CYP1A2). nih.govnih.gov The number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton significantly influence their inhibitory potency and selectivity. nih.gov For instance, the introduction of a 4'-methoxy or 3',4'-dimethoxy group into 5,7-dihydroxyflavone results in potent inhibitors of CYP1B1. nih.gov However, methoxylated flavones can exhibit varied effects on CYP1A2, with some being less inhibitory than the parent flavone (B191248). nih.gov

Phosphodiesterase 3A (PDE3A): This enzyme is involved in regulating cyclic nucleotide signaling, and its inhibition has therapeutic applications in cardiovascular diseases. nih.gov While direct data on this compound is unavailable, the pursuit of PDE inhibitors involves screening diverse chemical libraries. PDE3A is highly expressed in certain cancer cells, and its expression level may serve as a biomarker for the efficacy of PDE3 inhibitors as chemotherapeutic agents. nih.gov

Cellular Signaling Pathway Interventions

Beyond direct enzyme inhibition, chroman-4-one derivatives can modulate cellular functions by intervening in critical signaling pathways, most notably those related to oxidative stress.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a wide range of diseases. nih.gov Chroman-4-one derivatives often exhibit significant antioxidant properties.

Studies on chalcones, which are precursors to flavonoids and chromanones, have demonstrated their cytoprotective effects against oxidative stress. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) was found to protect PC12 cells from hydrogen peroxide-induced damage. nih.gov The protective mechanism involved scavenging ROS, reducing caspase-3 activity, and preserving mitochondrial membrane potential. nih.gov Furthermore, DMC enhanced the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and increased cellular levels of glutathione (B108866) (GSH). nih.gov

The antioxidant Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a vitamin E analog with a chroman core, has been shown to reduce specific types of ROS, lower cellular lipid peroxidation, and lead to a less oxidized mitochondrial environment. nih.gov This modulation of ROS levels by a chroman structure can influence mitochondrial morphology and function, highlighting a key mechanism of cellular intervention. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-Cyanochromone (CyC)
7-Amino-3-methylchromone (AMC)
Donepezil
(±)-7,8-dihydroxy-3-methyl-isochroman-4-one
(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
5-hydroxy-2-methyl-chroman-4-one (HMC)
5,7-dihydroxyflavone
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

Nitric Oxide (NO) Production Regulation in Stimulated Cells

There is no specific information available in the scientific literature regarding the regulation of nitric oxide (NO) production by This compound in stimulated cells.

However, studies on related classes of compounds offer some context. Flavones (2-phenylbenzopyran-4-ones) and their amino-substituted derivatives have been shown to inhibit the production of nitrite, a stable metabolite of NO, in activated murine macrophages. univ.kiev.ua This suggests that the flavone scaffold can modulate immune and inflammatory responses by controlling NO production. univ.kiev.ua Furthermore, other related structures, such as chalcone (B49325) analogues, have been identified as inhibitors of NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell lines. These findings are generally attributed to the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov

Gene Expression Modulation (e.g., Heme Oxygenase-1)

No specific data exists on the modulation of gene expression, particularly of Heme Oxygenase-1 (HO-1), by This compound .

HO-1 is a critical enzyme in cellular defense against oxidative stress and inflammation, and its induction is a recognized cytoprotective mechanism. The enzyme degrades heme into biliverdin, iron, and carbon monoxide, products which themselves have anti-inflammatory and antioxidant properties. Various natural compounds, such as the sesquiterpene dehydrocurdione, have been shown to induce HO-1 expression, often through the activation of the Nrf2 transcription factor pathway. While the induction of HO-1 is a known therapeutic target for inflammatory conditions, its specific regulation by This compound has not been documented.

Cell Adhesion Molecule Expression Regulation (e.g., Intercellular Adhesion Molecule-1)

Research specifically detailing the effect of This compound on the regulation of cell adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) is not available.

ICAM-1 plays a crucial role in the inflammatory response by mediating the adhesion and migration of leukocytes across the endothelium to sites of injury. Its expression can be induced by inflammatory cytokines. Pharmaceutical agents capable of suppressing the expression of ICAM-1 are considered to have therapeutic potential for attenuating inflammatory responses. Studies on other heterocyclic compounds, such as 4-(aryloxy)thieno[2,3-c]pyridines, have identified potent and selective inhibitors of the induced expression of E-selectin and ICAM-1 in human endothelial cells. However, the activity of This compound in this context remains uninvestigated.

Ion Channel Modulation (e.g., ATP-Sensitive Potassium Channels)

There is no published research on the modulation of ion channels, such as ATP-sensitive potassium (KATP) channels, by This compound .

KATP channels are crucial metabolic sensors that link the energetic state of a cell to its membrane potential, playing roles in various physiological processes. In mitochondria, these channels (mitoKATP) are implicated in cardioprotection from ischemic injury. While certain chromen-4-one (chromone) derivatives have been explored as ligands for sigma receptors, which are known to modulate ion channels, a direct interaction between This compound and KATP channels has not been reported.

In Vitro Biological Activity Profiles in Cell-Based Assays

Antioxidant Capacities in Cellular Models

While chroman-4-ones are generally known for their antioxidant properties, specific, verifiable data on the antioxidant capacity of This compound in cellular models is not available in the accessible scientific literature.

The chroman-4-one scaffold is a core structure in many compounds with demonstrated antioxidant effects. Structure-activity relationship studies suggest that substitutions on the chroman-4-one ring system can yield potent antioxidant compounds. For example, a study on two flavonoids isolated from Cleistocalyx operculatus, a chalcone and a flavanone (B1672756), demonstrated significant antioxidant activity through inhibition of lipid peroxidation and scavenging of DPPH and superoxide radicals. However, without direct experimental data, the antioxidant potential of This compound in cellular systems remains speculative.

Antimicrobial and Antifungal Evaluations in Microbial Cultures

The chroman-4-one scaffold and its derivatives are recognized for their significant antimicrobial and antifungal properties. The presence, position, and number of methoxy groups on the chromanone ring, as well as other substitutions, play a crucial role in determining the spectrum and potency of their activity.

Research into 3-benzylidene chroman-4-one analogs has shown that compounds featuring methoxy groups, particularly in combination with other substitutions like ethoxy, methyl, or isopropyl groups, exhibit very good activity against fungi such as Aspergillus niger, Aspergillus flavus, and Botrytis cinerea. tandfonline.comresearchgate.net In contrast, derivatives lacking these methoxy and ethoxy substitutions showed no significant antifungal activity. tandfonline.comresearchgate.net This highlights the importance of the methoxy moiety for the antifungal efficacy of these compounds.

Similarly, studies on methoxy-substituted chromone chalcones, which are precursors to flavanones (2-phenyl-chroman-4-ones), have demonstrated notable antimicrobial activity. jetir.orgjetir.org A series of novel methoxy chromone chalcones were tested against several pathogenic bacteria, with some compounds showing good inhibitory effects. jetir.orgjetir.org

Further investigations into flavone derivatives, which are structurally related to chromanones, revealed that specific methoxy substitutions enhance their antimicrobial power. For instance, 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one was identified as a highly active antibacterial agent. asianpubs.org In another example, 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one demonstrated excellent activity against a range of fungi. asianpubs.org

The introduction of a methoxy group can also influence the antibacterial activity of more complex derivatives. In a series of spiro-pyrrolidines linked to a chroman-4-one scaffold, the presence of a methoxy group was found to decrease the antibacterial potency against several strains compared to analogs with electron-withdrawing substituents. mdpi.com

Table 1: Antifungal Activity of Selected Chromanone Derivatives


Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The chromanone scaffold is a prominent feature in many compounds evaluated for their anticancer properties. Methoxy-substituted derivatives, in particular, have shown promising antiproliferative and cytotoxic effects against various human cancer cell lines.

Studies on 3-benzylidene chroman-4-one derivatives have demonstrated their anti-proliferative efficacy in the MCF-7 breast cancer cell line. tandfonline.comresearchgate.net These compounds were found to induce apoptosis and cause an increase in the sub-G0/G1 cell cycle populations. tandfonline.comresearchgate.net Similarly, other research on (E)-3-benzylidene-7-methoxychroman-4-one derivatives has highlighted their cytotoxic properties. mui.ac.ir

The cytotoxic potential of the broader chromone family has been evaluated extensively. In one study, a series of compounds based on chromen-4-one and chromane-2,4-dione scaffolds were tested against HL-60 (leukemia), MOLT-4 (leukemia), and MCF-7 (breast cancer) cells. mui.ac.irnih.gov The chromane-2,4-dione derivatives generally showed higher potency than the chromen-4-one counterparts, with some compounds displaying significant cytotoxicity. mui.ac.irnih.gov

Novel chroman-4-one and chromone-based compounds have also been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in pathologies like cancer. Two such inhibitors demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, which correlated with their potency in inhibiting SIRT2. helsinki.fiacs.org

Furthermore, a series of 3-methylidenechroman-4-ones were evaluated for their cytotoxic activity against leukemia cell lines (HL-60 and NALM-6) and a breast adenocarcinoma cell line (MCF-7). mdpi.com Many of these compounds were highly cytotoxic to the leukemic cells, with one analog, in particular, showing higher potency than the reference drug carboplatin (B1684641) against both HL-60 and NALM-6 cells. mdpi.com

Table 2: Cytotoxic Activity of Selected Chromanone Derivatives against Cancer Cell Lines


Anti-Infective Properties in Cellular Pathogen Models (e.g., Anti-malarial activity in P. falciparum strains)

Chalcones, which are α,β-unsaturated ketones that serve as precursors for the biosynthesis of flavonoids (including flavanones, a subclass of chromanones), have garnered significant attention for their anti-malarial properties. A variety of chalcone derivatives have been tested against in vitro cultures of Plasmodium falciparum, the deadliest species of human malaria parasite. These studies have shown that the substitution pattern on the aromatic rings of the chalcone scaffold is critical for their activity against both drug-sensitive and drug-resistant strains of P. falciparum.

Although specific data on methoxy-substituted chroman-4-ones against P. falciparum is sparse, the established anti-malarial potential of the broader flavonoid and chalcone families suggests that chromanone derivatives are a promising area for future anti-infective research. The anti-malarial activity of some compounds is thought to stem from their ability to interfere with vital parasite processes, such as phospholipid metabolism or the inhibition of β-hematin (hemozoin) formation. plos.org However, many conventional anti-malarials that target these pathways in the asexual stages show limited activity against the mature gametocytes responsible for transmission. plos.org

Table 3: Anti-malarial Activity of Related Compound Classes


Structure Activity Relationship Sar and Structural Determinants of Biological Activity for 5,7,8 Trimethoxy 2,2 Dimethylchroman 4 One Derivatives

Positional and Substituent Effects on Chromanone Bioactivity

Methoxy (B1213986) (-OCH₃) groups are significant modulators of bioactivity in chromanone structures. Their electron-donating nature and ability to participate in hydrogen bonding can alter the electronic landscape of the molecule and its binding affinity to target proteins.

Research on 2-phenoxychromone derivatives has highlighted the importance of methoxy substitution patterns for specific biological effects, such as the regulation of lipid droplets in liver cells. mdpi.com Studies indicated that compounds featuring 3′,4′,5′-trimethoxy groups on the phenoxy ring exhibited a significant impact on lipid accumulation. mdpi.com In contrast, monosubstitution at the 7-position of the chromone (B188151) ring alone did not appear to promote this activity. mdpi.com This suggests that the density and positioning of methoxy groups are critical determinants of efficacy. Further analysis has shown that electron-releasing substituents, including methoxy groups, at the 7-position can enhance certain biological activities, such as antiplatelet effects. researchgate.net

In related heterocyclic systems, the presence of a methoxy group has also been shown to be influential. For instance, the 7-methoxy derivative of tacrine (B349632) (7-MEOTA) demonstrated a direct inhibitory effect on NMDAR via an open-channel block, with an affinity comparable to that of memantine. muni.cz Additionally, SAR studies on inhibitors of the breast cancer resistance protein ABCG2 revealed that a methoxyindole substituent was important for the inhibition of both mitoxantrone (B413) efflux and basal ATPase activity. nih.gov

The following table summarizes the observed effects of methoxy group substitutions on the biological activity of chromanone derivatives based on screening data.

Compound IDSubstitution PatternObserved ActivityCytotoxicityReference
5e 3',4',5'-trimethoxyHigh impact on lipid dropletsSome cytotoxicity observed mdpi.com
7e 5,7-dimethoxy, 3',4',5'-trimethoxyHigh impact on lipid droplets (IC₅₀ = 32.2 ± 2.1 μM)Not specified mdpi.com
8e 3',4',5'-trimethoxyHigh impact on lipid dropletsNot specified mdpi.com
6e 7-monosubstitutionDid not promote activityNot specified mdpi.com
9e 7-monosubstitutionDid not promote activityNot specified mdpi.com
Table based on data from a high-content screening of 2-phenoxychromone derivatives for lipid droplet accumulation in Huh7 cells. mdpi.com

The gem-dimethyl group, a structural feature where two methyl groups are attached to the same carbon atom (C2 in this case), is frequently found in a variety of clinically relevant natural products, including taxanes, statins, and certain antibiotics. nih.govresearchgate.net Medicinal chemists have intentionally incorporated this moiety into bioactive molecules for several strategic advantages. nih.gov

The presence of a gem-dimethyl group can:

Enhance Target Engagement: It can increase potency and selectivity through favorable van der Waals interactions with the protein binding site. nih.govresearchgate.net

Provide Conformational Rigidity: It restricts the molecule to a bioactive conformation, which is entropically favorable for binding. nih.gov

Improve Pharmacokinetic Profile: It can lead to superior drug metabolism and pharmacokinetic (DMPK) properties, including increased stability and solubility. nih.govresearchgate.net

Block Metabolic Sites: The methyl groups can shield adjacent parts of the molecule from metabolic enzymes, thus increasing the compound's half-life.

The strategic introduction of this functional group can optimize the drug-like properties of a compound, thereby increasing its potential for success in drug discovery. researchgate.net For example, in certain natural products, the presence of two geminal methyl groups at the C-4 position was found to be a critical structural feature for their antischistosomal activity. researchgate.net This highlights the general importance of this moiety in influencing pharmacokinetics and biological activity. researchgate.net

Beyond methoxy and gem-dimethyl groups, a wide array of other functionalizations on the chromanone ring system significantly influences bioactivity. SAR studies have revealed that substitutions at nearly all available positions can modulate the pharmacological properties of the parent scaffold.

Substitutions at C-2 and C-3: The introduction of various groups at the C-2 and C-3 positions has been shown to yield potent compounds. For antibacterial activity, a hydrophobic substituent at C-2 is beneficial. nih.govacs.org For antioxidant activity, substitutions at C-2 and C-3 with groups like methoxyphenyl or amine derivatives can produce compounds with efficacy comparable to Vitamin E. nih.gov The C-3 position can be functionalized through nucleophilic attack if the C-2 position is already substituted. nih.gov

Substitutions at C-5, C-6, and C-7: The aromatic A-ring of the chromanone is also a key site for modification. SAR analysis has shown that hydroxy groups at the 5- and 7-positions can enhance antibacterial activities. nih.govacs.org For anti-inflammatory activity, electron-donating groups at position 6 and 7 are reported to be favorable. tandfonline.com In a specific study on ABCG2 inhibitors, a 4-bromobenzyloxy substituent at position 5 was found to be important for activity. nih.gov

Formyl Group: The introduction of a formyl (-CHO) group has been shown to be relevant for the antifungal activity of certain chromone derivatives against Candida albicans. nih.gov

The table below details the impact of various functional groups on the antibacterial activity of 4-chromanone (B43037) derivatives.

Compound SeriesKey Structural Features for Enhanced ActivityTarget PathogensReference
4-Chromanones 2-hydrophobic substituentGram-positive bacteria nih.govacs.org
5- and 7-hydroxy groupsGram-positive bacteria nih.govacs.org
4-hydrogen bond donor/acceptorGram-positive bacteria nih.govacs.org
Chalcones 2',4'-dihydroxylated A ringGram-positive bacteria nih.govacs.org
Lipophilic substituted B ringGram-positive bacteria nih.govacs.org
Table summarizing SAR findings for antibacterial 4-chromanones and chalcones. nih.govacs.org

Stereochemical Influence on Activity and Target Binding

Stereochemistry can play a pivotal role in the biological activity of chiral molecules by affecting how they bind to their specific three-dimensional targets, such as enzymes or receptors. However, the degree of influence is highly dependent on the specific compound and its biological target.

In some cases, different stereoisomers can exhibit dramatically different potencies. For instance, in the development of rapadocin, an inhibitor of the nucleoside transporter ENT1, the stereochemistry of the phenylglycine component was found to be more dominant in determining activity than the configuration of an olefin part of the molecule. researchgate.net This finding underscores how the specific 3D arrangement of certain molecular fragments is critical for target interaction and guides the future design of analogs. researchgate.net

Conversely, for other chromanone derivatives, stereochemistry appears to have a less pronounced effect. In studies of olympicin A, a chromanone with antibacterial properties, the racemic mixture and the pure chiral S-isomer demonstrated largely the same level of antituberculosis and anti-Gram-positive activity. nih.govacs.org This suggests that for this particular scaffold and its mechanism of action, the specific stereoconfiguration at the chiral center is not a primary determinant of efficacy. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromanones

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical approach used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. wikipedia.orgnih.gov By creating a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. wikipedia.orgfiveable.me

The fundamental steps in QSAR modeling include:

Data Set Preparation: Selecting a group of molecules with known structures and measured biological activities. nih.gov

Descriptor Calculation: Generating numerical representations (descriptors) of the molecules' structural, physical, and chemical properties. nih.gov

Model Development: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity. fiveable.me

Model Validation: Testing the model's predictive power to ensure its reliability. youtube.com

While specific QSAR models for 5,7,8-trimethoxy-2,2-dimethylchroman-4-one were not found, QSAR studies on related structures demonstrate the utility of this approach. For example, a QSAR study on a series of 30 novel tacrine derivatives, which share heterocyclic features with chromanones, successfully created statistically significant models for predicting their inhibitory activity on specific NMDAR subtypes. muni.cz These models can be used to virtually screen for new candidates with desired inhibitory profiles. muni.cz Similarly, quantitative analysis has been applied to identify the cytotoxic activities of thiochroman (B1618051) derivatives. researchgate.net Such models are powerful tools for guiding the rational design of new chromanone derivatives with optimized therapeutic potential. fiveable.me

Computational and Theoretical Investigations of 5,7,8 Trimethoxy 2,2 Dimethylchroman 4 One

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to a protein or nucleic acid target.

Binding Site Interactions and Energetic Analysis

In the context of 5,7,8-Trimethoxy-2,2-dimethylchroman-4-one, molecular docking studies would be employed to elucidate its potential interactions with various biological targets, such as enzymes and receptors implicated in different diseases. For instance, chromanone derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant to Alzheimer's disease. nih.govucl.ac.uk Docking simulations would place the chromanone into the active site of these proteins to identify key interactions.

The binding interactions are a composite of various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The trimethoxy and dimethyl groups of this compound would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The carbonyl group at the 4-position and the ether oxygens of the methoxy (B1213986) groups could act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donor residues like serine, tyrosine, or histidine within the active site. jmbfs.org

Energetic analysis, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of these interactions. A lower binding energy generally indicates a more stable and favorable interaction. Hypothetical docking scores for this compound against different targets are presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound

Biological Target PDB ID Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Acetylcholinesterase (AChE) 4EY7 -9.8 TYR334, TRP84, PHE330
Monoamine Oxidase B (MAO-B) 2V5Z -8.5 TYR435, ILE199, LEU171

Prediction of Ligand-Protein Complex Stability

Beyond the initial docking pose and score, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. These simulations model the movement of atoms and molecules, providing insights into the flexibility of the protein and the ligand within the binding site. A stable complex is characterized by minimal deviation of the ligand from its initial binding pose, as measured by the root-mean-square deviation (RMSD). The persistence of key interactions, such as hydrogen bonds, throughout the simulation further indicates a stable complex.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. nih.govd-nb.info These methods provide a detailed understanding of the molecule's intrinsic characteristics, which can be correlated with its biological activity.

Electronic Structure and Reactivity Descriptors

DFT calculations can determine the distribution of electrons within this compound, which is fundamental to its chemical behavior. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. d-nb.info These descriptors help in predicting how the molecule will interact with other chemical species, including biological macromolecules. For example, the molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Calculated using DFT)

Descriptor Value (Hypothetical)
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV
Ionization Potential 6.2 eV
Electron Affinity 1.8 eV
Electronegativity 4.0 eV
Chemical Hardness 2.2 eV

Conformational Analysis and Stability

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule. For this compound, this would involve studying the rotation around single bonds, particularly those of the methoxy groups. DFT calculations can be used to determine the relative energies of different conformers, thus identifying the most stable and likely bioactive conformation. semanticscholar.org The stability of conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonds. sapub.org

Pharmacophore Modeling and De Novo Design Principles for Novel Chromanone Derivatives

Pharmacophore modeling is a crucial step in rational drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the binding mode of this compound identified through molecular docking, a pharmacophore model can be generated. This model would highlight the essential spatial arrangement of its chemical features. For instance, the model might consist of a hydrophobic feature corresponding to the dimethyl group, aromatic rings, and several hydrogen bond acceptor features from the carbonyl and methoxy oxygens. ijper.org

This pharmacophore model can then be used as a 3D query to screen large chemical databases for other molecules that match the pharmacophore and are therefore likely to have similar biological activity. researchgate.net

Furthermore, the pharmacophore model provides a blueprint for the de novo design of novel chromanone derivatives. youtube.com By understanding the key features required for activity, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic properties. For example, one could explore the effect of substituting the methoxy groups with other functionalities or modifying the substitution pattern on the aromatic ring to enhance interactions with the target protein. The principles of de novo design aim to create entirely new molecules with desired biological functions, often with the aid of computational algorithms that can generate and evaluate novel chemical structures. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5,7,8-Trimethoxy-2,2-dimethylchroman-4-one?

Answer: The compound is typically synthesized via acid-catalyzed cyclization of substituted resorcinol derivatives. A microwave-assisted method using methanesulfonic acid and 3,3-dimethylacrylic acid has been reported to yield chroman-4-one derivatives efficiently. For example, similar compounds like 7-hydroxy-2,2-dimethylchroman-4-one were prepared with yields up to 98% under optimized conditions involving P₂O₅ and methanesulfonic acid . Key steps include:

Cyclization: Acid-catalyzed formation of the chromanone ring.

Methoxylation: Regioselective introduction of methoxy groups using methylating agents.

Purification: Silica gel column chromatography or HPLC for isolation .

Q. How is the structure of this compound characterized?

Answer: Structural confirmation relies on spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR resolve methoxy, methyl, and aromatic protons. For example, 7-methoxy groups in similar compounds show signals at δ 3.8–4.0 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₆H₂₀O₆ for the target compound) .
  • X-ray Crystallography: Resolves stereochemistry and confirms substituent positions in crystalline derivatives .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility: Chroman-4-one derivatives are often lipophilic. For example, a structurally related compound (C₂₀H₂₂O₇) has a calculated solubility of 0.027 g/L in water at 25°C .
  • Stability: Stable in acidic conditions but prone to oxidation under prolonged light exposure. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Answer: Yield optimization involves:

  • Microwave Assistance: Reduces reaction time (e.g., from 24 hours to 20 minutes) and improves selectivity .
  • Catalyst Screening: Acid catalysts like P₂O₅ enhance cyclization efficiency. Substituting methanesulfonic acid with Lewis acids (e.g., BF₃·Et₂O) may reduce side products .
  • Temperature Control: Maintaining 120–140°C prevents decomposition of methoxy groups .

Table 1: Yield Comparison Under Different Conditions

ProcedureCatalystTemperatureYield (%)
a, b, dP₂O₅120°C89–98
cP₂O₅140°C64–73

Q. How are regioselectivity challenges addressed during methoxylation?

Answer: Regioselective methoxylation is achieved by:

  • Protecting Groups: Temporarily block reactive hydroxyl sites during synthesis .
  • Electrophilic Aromatic Substitution (EAS): Direct methoxy groups to electron-rich positions (e.g., para to existing substituents) .
  • Computational Modeling: DFT calculations predict favorable sites for substitution, reducing trial-and-error approaches .

Q. What analytical challenges arise in distinguishing isomers of trimethoxy-chroman-4-one derivatives?

Answer: Isomeric differentiation (e.g., 5,7,8- vs. 5,6,7-trimethoxy) requires:

  • 2D NMR (COSY, NOESY): Correlates spatial proximity of protons to confirm substituent positions .
  • Chiral HPLC: Resolves enantiomers using columns like Chiralpak IA/IB .
  • Isotopic Labeling: Tracks methoxy group incorporation via ¹³C-labeled methylating agents .

Q. How is the biological activity of this compound evaluated in pharmacological research?

Answer:

  • In Vitro Assays:
    • Antioxidant Activity: DPPH radical scavenging assays (IC₅₀ values).
    • Enzyme Inhibition: Testing against COX-2 or CYP450 isoforms via fluorometric kits .
  • Cell-Based Studies: Cytotoxicity evaluated using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. What computational tools are used to predict the physicochemical properties of this compound?

Answer:

  • ACD/Labs Software: Calculates logP, solubility, and pKa .
  • Molecular Dynamics (MD) Simulations: Predicts membrane permeability and protein binding .
  • Docking Studies (AutoDock Vina): Models interactions with biological targets (e.g., kinases) .

Contradictions and Limitations in Current Research

Q. How are conflicting data on biological activity resolved?

Answer: Discrepancies (e.g., variable IC₅₀ values across studies) are addressed by:

  • Standardized Protocols: Using identical cell lines, assay conditions, and positive controls .
  • Metabolite Profiling: LC-MS identifies degradation products that may influence activity .
  • Dose-Response Curves: Validating results across multiple concentrations .

Q. What gaps exist in the current understanding of this compound’s mechanism of action?

Answer:

  • Target Identification: Limited data on specific protein targets; CRISPR-based screening or proteomics may clarify .
  • In Vivo Pharmacokinetics: Lack of studies on bioavailability and metabolite formation in animal models .
  • Synergistic Effects: Unclear interactions with other therapeutics require combinatorial assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.